1-异丙基-3-甲基-1H-吡唑-4-甲酰氯

描述

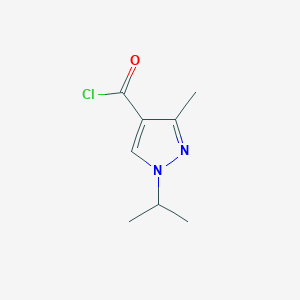

“1-Isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .

Synthesis Analysis

The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .Molecular Structure Analysis

The molecular structure of “1-Isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride” is characterized by a pyrazole ring, which is a five-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . The pyrazole ring is substituted with an isopropyl group, a methyl group, and a carbonyl chloride group .Chemical Reactions Analysis

Pyrazoles undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .科学研究应用

General Information

“1-Isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride” is a chemical compound with the CAS Number: 1006453-71-9 and a molecular weight of 222.7 . It’s used in various scientific fields due to its unique properties .

Potential Applications

Pyrazoles, the class of compounds to which “1-Isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride” belongs, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They’re particularly popular in medicinal chemistry due to their potential therapeutic effects .

Methods of Application

The methods of application or experimental procedures for “1-Isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride” would depend on the specific application or experiment. For example, in medicinal chemistry, it might be used to synthesize new drug compounds .

Results or Outcomes

The results or outcomes obtained from the use of “1-Isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride” would also depend on the specific application or experiment. For instance, in drug discovery, the outcome might be the development of a new therapeutic agent .

Medicinal Chemistry

Pyrazoles, the class of compounds to which “1-Isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride” belongs, are widely used in medicinal chemistry . They are found in several drugs, including celecoxib (a COX-2 inhibitor), zaleplon (a sedative-hypnotic), and betazole (a histamine H2 receptor agonist) .

Agrochemistry

Pyrazoles are also used in agrochemistry as fungicides, insecticides, and herbicides . For example, fenpyroximate, fipronil, tebufenpyrad, and tolfenpyrad all contain a pyrazole ring .

Coordination Chemistry

In coordination chemistry, pyrazoles can act as ligands, binding to a central metal atom to form coordination compounds .

Organometallic Chemistry

Pyrazoles are also used in organometallic chemistry, where they can form complexes with metal atoms .

Synthesis of Phosphodiesterase 10A Inhibitors

“1-Isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride” could potentially be used in the synthesis of phosphodiesterase 10A inhibitors . These inhibitors are being researched for their potential use in treating psychiatric and neurodegenerative disorders .

6. Synthesis of KDM4 and KDM5 Inhibitors This compound could also be used in the synthesis of KDM4 and KDM5 inhibitors . These inhibitors are being studied for their potential use in cancer treatment .

Synthesis of Antibacterial Compounds

Pyrazoles, including “1-Isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride”, have been found to exhibit noteworthy antibacterial properties . They could potentially be used in the synthesis of new antibacterial drugs .

Anti-inflammatory Drugs

Pyrazoles are also used in the synthesis of anti-inflammatory drugs . For example, celecoxib, a COX-2 inhibitor used to treat pain and inflammation, contains a pyrazole ring .

Analgesic Drugs

Some pyrazoles have analgesic (pain-relieving) properties . “1-Isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride” could potentially be used in the synthesis of new analgesic drugs .

Anticonvulsant Drugs

Pyrazoles have also been found to have anticonvulsant properties . They could be used in the synthesis of drugs to treat conditions like epilepsy .

Anthelmintic Drugs

Some pyrazoles exhibit anthelmintic properties, meaning they can kill parasitic worms . “1-Isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride” could potentially be used in the synthesis of new anthelmintic drugs .

Antioxidant Compounds

Pyrazoles, including “1-Isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride”, have been found to have antioxidant properties . They could potentially be used in the synthesis of new antioxidant compounds .

安全和危害

属性

IUPAC Name |

3-methyl-1-propan-2-ylpyrazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O/c1-5(2)11-4-7(8(9)12)6(3)10-11/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOHWFEIKEHDXAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)Cl)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50559013 | |

| Record name | 3-Methyl-1-(propan-2-yl)-1H-pyrazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride | |

CAS RN |

113100-62-2 | |

| Record name | 3-Methyl-1-(1-methylethyl)-1H-pyrazole-4-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113100-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1-(propan-2-yl)-1H-pyrazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

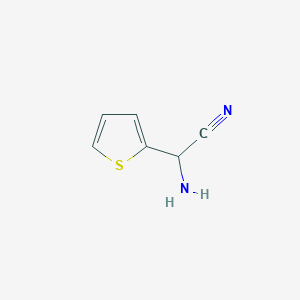

![2-chloro-N-[cyano(thiophen-2-yl)methyl]acetamide](/img/structure/B45549.png)

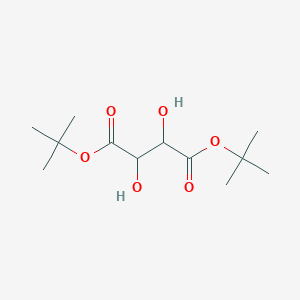

![S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate](/img/structure/B45571.png)

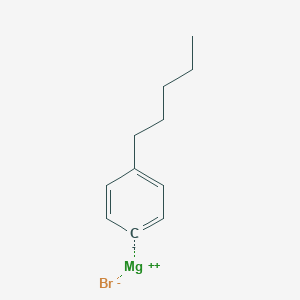

![methyl 9H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B45572.png)

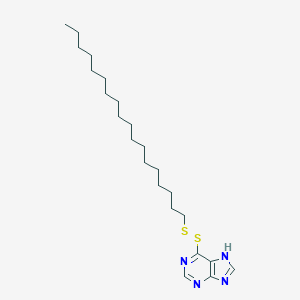

![Ethyl 6-[(4,4-dimethyl-1-oxido-3,4-dihydro-2H-thiochromen-6-yl)ethynyl]nicotinate](/img/structure/B45575.png)